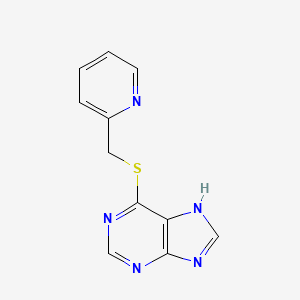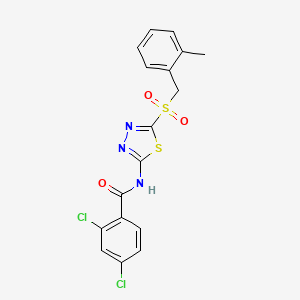
Purine, 6-(2-pyridylmethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine, 6-(2-pyridylmethylthio)-: This compound is known for its commendable antiviral activity against a range of viral diseases, serving as an efficacious viral replication inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-(2-pyridylmethylthio)- typically involves the reaction of purine derivatives with 2-pyridylmethylthiol. The reaction conditions often include the use of solvents such as ethanol or water, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as ion-exchange chromatography are employed for the separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Purine, 6-(2-pyridylmethylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in ethanol or water.
Substitution: Halogens (e.g., chlorine, bromine), in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Purine, 6-(2-pyridylmethylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology: In biological research, this compound is studied for its interactions with nucleic acids and proteins. It is used to investigate the mechanisms of viral replication and to develop antiviral agents .
Medicine: In medicine, Purine, 6-(2-pyridylmethylthio)- is explored for its potential as an antiviral drug. Its ability to inhibit viral replication makes it a promising candidate for the treatment of viral infections .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of Purine, 6-(2-pyridylmethylthio)- involves its interaction with viral enzymes and nucleic acids. It inhibits viral replication by interfering with the synthesis of viral RNA and DNA. The molecular targets include viral polymerases and other enzymes essential for viral replication .
Comparación Con Compuestos Similares
6-Mercaptopurine: An antineoplastic agent used to treat leukemia.
Thioguanine: Another purine analog used in the treatment of leukemia.
Uniqueness: Unlike other purine analogs, it has shown efficacy against a broader range of viral diseases.
Conclusion
Purine, 6-(2-pyridylmethylthio)- is a compound of great interest in various fields, including chemistry, biology, medicine, and industry
Propiedades
Número CAS |
82499-10-3 |
|---|---|
Fórmula molecular |
C11H9N5S |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
6-(pyridin-2-ylmethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C11H9N5S/c1-2-4-12-8(3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16) |
Clave InChI |
IMNOEUFZITUSSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B15109185.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate](/img/structure/B15109192.png)
![N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15109213.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone](/img/structure/B15109232.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B15109236.png)
![6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109246.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15109249.png)
![N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15109251.png)
![2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15109263.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15109269.png)
![1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B15109272.png)
![methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate](/img/structure/B15109278.png)

![N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B15109291.png)
